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Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Acetylamino-5-
iodopyridine as a versatile pharmaceutical intermediate. Detailed protocols for its synthesis

and subsequent application in key cross-coupling reactions for the construction of complex

drug molecules are provided.

Introduction
2-Acetylamino-5-iodopyridine is a key building block in medicinal chemistry, primarily utilized

in the synthesis of substituted pyridines, a common scaffold in a wide array of therapeutic

agents. The presence of an iodo group at the 5-position allows for a variety of palladium-

catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The

acetylamino group at the 2-position can modulate the electronic properties of the pyridine ring

and can also serve as a protecting group for the amino functionality, which can be deprotected

in later synthetic steps if required. This intermediate is particularly relevant in the synthesis of

kinase inhibitors, which are a major class of targeted cancer therapeutics.

Synthesis of 2-Acetylamino-5-iodopyridine
The synthesis of 2-Acetylamino-5-iodopyridine can be achieved through a multi-step process

starting from 2-aminopyridine. The general strategy involves the protection of the amino group
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by acetylation, followed by iodination of the pyridine ring. A plausible and efficient synthetic

route is the direct iodination of 2-acetylaminopyridine.

Experimental Protocol: Synthesis of 2-Acetylamino-5-
iodopyridine
Materials:

2-Aminopyridine

Acetic anhydride

N-Iodosuccinimide (NIS)

Sulfuric acid

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexanes

Ethyl acetate

Procedure:

Acetylation of 2-Aminopyridine:

In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 2-acetylaminopyridine.

Iodination of 2-Acetylaminopyridine:

To a solution of 2-acetylaminopyridine (1.0 eq) in a suitable solvent such as

dichloromethane or acetonitrile, add N-Iodosuccinimide (NIS) (1.2 eq).

Slowly add concentrated sulfuric acid (catalytic amount) to the mixture at 0 °C.

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

Once the starting material is consumed, quench the reaction by adding a saturated

aqueous solution of sodium thiosulfate.

Extract the product with dichloromethane, wash the combined organic layers with brine,

dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel (eluting with a

gradient of hexanes and ethyl acetate) to afford 2-Acetylamino-5-iodopyridine.

Quantitative Data for Synthesis (Illustrative)
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Step
Reactan
ts

Reagent
s

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Purity
(%)

1

2-

Aminopyr

idine

Acetic

Anhydrid

e

DCM 0 to RT 3 >95 >98

2

2-

Acetylam

inopyridin

e

NIS,

H₂SO₄
DCM 0 to RT 18 80-90 >98

Application in Cross-Coupling Reactions
2-Acetylamino-5-iodopyridine is an excellent substrate for various palladium-catalyzed cross-

coupling reactions, which are fundamental in the construction of biaryl and aryl-alkyne linkages

present in many kinase inhibitors.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the

pyridine ring and a variety of aryl and heteroaryl boronic acids or esters.

Materials:

2-Acetylamino-5-iodopyridine

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Inert gas (Argon or Nitrogen)

Procedure:
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To a dry Schlenk flask, add 2-Acetylamino-5-iodopyridine (1.0 eq), the arylboronic acid

(1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by

TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)
K₂CO₃

Dioxane/

H₂O
90 6 85

2

4-

Tolylboro

nic acid

PdCl₂(dp

pf) (2)
Cs₂CO₃ Toluene 100 8 92

3

3-

Furylboro

nic acid

Pd(PPh₃)

₄ (3)
K₂CO₃ DMF 90 5 78

Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond

between the iodopyridine and a terminal alkyne.
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Materials:

2-Acetylamino-5-iodopyridine

Terminal alkyne (e.g., phenylacetylene)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Solvent (e.g., THF, DMF)

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 2-Acetylamino-5-iodopyridine (1.0 eq), the palladium catalyst

(2-5 mol%), and CuI (5-10 mol%).

Evacuate and backfill the flask with an inert gas.

Add the anhydrous solvent and the base.

Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirred solution.

Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC.

Once the reaction is complete, filter the mixture through a pad of Celite and concentrate the

filtrate.

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate.

Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling (Representative)
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Entry Alkyne
Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

PdCl₂(P

Ph₃)₂

(2)

CuI (5) TEA THF RT 4 90

2
1-

Hexyne

Pd(PPh

₃)₄ (3)
CuI (5) DIPEA DMF 50 6 88

3

Trimeth

ylsilylac

etylene

PdCl₂(P

Ph₃)₂

(2)

CuI (5) TEA THF RT 3 95

Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent in many kinase inhibitors that target signaling pathways

implicated in cancer cell proliferation and survival. 2-Acetylamino-5-iodopyridine serves as a

valuable starting material for the synthesis of such compounds. One important class of kinases

is the Phosphoinositide 3-kinase (PI3K) family, which is a key component of the

PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common

event in many types of cancer, making it an attractive target for drug development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1301817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3K

Activation

PIP3

Phosphorylation

PIP2

AKT

Activation

mTORC1

Activation

Cell Proliferation
& Survival

Kinase Inhibitor
(e.g., from 2-acetylamino-

5-iodopyridine)

 Inhibition

Starting Materials
Reaction Product

2-Acetylamino-5-iodopyridine

Palladium Catalyst
Base

Solvent, Heat

α-Amino Ketone

Substituted
Imidazo[1,2-a]pyridine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols for 2-Acetylamino-5-
iodopyridine in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301817#use-of-2-acetylamino-5-iodopyridine-as-a-
pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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